Acid Fuchsin xcalcium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid Fuchsin xcalcium salt typically involves the sulfonation of triaminotriphenylmethane. This process includes the reaction of aniline derivatives with sulfuric acid under controlled conditions to introduce sulfonic acid groups into the aromatic rings .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acid Fuchsin xcalcium salt undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the dye’s color properties, making it useful for various staining techniques.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome .

Major Products Formed

The major products formed from these reactions include modified dye molecules with altered staining properties, which can be tailored for specific applications in biological and chemical research .

Scientific Research Applications

Acid Fuchsin xcalcium salt has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed in histological staining to differentiate between different tissue types.

Medicine: Utilized in diagnostic assays and staining of blood smears.

Industry: Applied in the textile industry for dyeing fabrics and in the food industry as a colorant

Mechanism of Action

The mechanism of action of Acid Fuchsin xcalcium salt involves its ability to bind to specific cellular components, such as proteins and nucleic acids. The dye’s sulfonic acid groups interact with positively charged sites on these molecules, resulting in the formation of stable complexes that exhibit distinct colors. This property makes it an effective staining agent for various biological samples .

Comparison with Similar Compounds

Similar Compounds

Basic Fuchsin: Another triaminotriphenylmethane dye, but with different staining properties.

Safranin: A basic dye used for counterstaining in histology.

Crystal Violet: A triphenylmethane dye used in Gram staining of bacteria

Uniqueness

Acid Fuchsin xcalcium salt is unique due to its strong affinity for connective tissues and its ability to stain multiple cellular components simultaneously. This makes it particularly valuable in complex staining protocols where differentiation between various tissue types is required .

Biological Activity

Acid Fuchsin Calcium Salt, also known as Acid Magenta or Fuchsin S, is a synthetic dye with significant applications in biological staining and histology. Its primary role is to enhance the visualization of cellular structures under a microscope, making it invaluable in various scientific and medical fields. This article delves into the biological activity of Acid Fuchsin Calcium Salt, discussing its mechanism of action, biochemical properties, and applications supported by relevant studies and data.

Target of Action

Acid Fuchsin Calcium Salt primarily interacts with proteins and other biomolecules within cells. The dye binds to charged groups on these molecules, facilitating their visualization through color changes when observed under a microscope.

Mode of Action

The compound operates by forming ionic bonds with cellular components, allowing researchers to study cellular morphology and pathology effectively. This binding is influenced by the pH of the environment; for example, at alkaline pH levels (12-14), the dye transitions from red to colorless, indicating its sensitivity to environmental conditions.

Staining Capabilities

Acid Fuchsin is widely recognized for its ability to stain various cellular structures, including connective tissues and mitochondria. It is utilized in several histological staining protocols such as Van Gieson’s stain and Mallory’s stain, which are crucial for differentiating tissue types and identifying pathological changes .

Cellular Effects

The dye does not interfere with metabolic pathways or enzyme activities but rather serves as a visual marker. Its primary function is to assist in identifying morphological changes in cells, which can be indicative of disease states or developmental stages.

Applications in Research and Medicine

Acid Fuchsin Calcium Salt has diverse applications across multiple fields:

- Histology : Used extensively for staining tissues in histological studies, aiding in the diagnosis of diseases by highlighting abnormalities in tissue structure.

- Cell Biology : Facilitates the study of cellular processes by allowing researchers to visualize organelles and other structures within cells.

- Industrial Applications : Employed in the production of diagnostic assays and various histological stains used in laboratories .

Case Studies

Several studies have highlighted the efficacy of Acid Fuchsin Calcium Salt in biological research:

- Histological Analysis : In a study examining connective tissue disorders, Acid Fuchsin was employed to differentiate between normal and pathological tissue samples. The results demonstrated clear distinctions in staining intensity, correlating with disease severity.

- Mitochondrial Visualization : Research utilizing Acid Fuchsin for mitochondrial staining revealed critical insights into mitochondrial dysfunctions associated with metabolic disorders. The dye facilitated the identification of morphological changes indicative of impaired mitochondrial function .

- Cancer Research : In cancer studies, Acid Fuchsin has been used to assess tumor microenvironments by staining extracellular matrix components, providing valuable information on tumor progression and metastasis mechanisms .

Data Summary

| Property/Feature | Description |

|---|---|

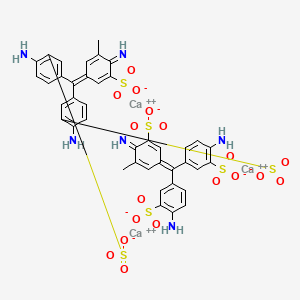

| Chemical Formula | C20H17CaN3O9S3 |

| Staining Applications | Connective tissues, mitochondria |

| pH Sensitivity | Color change from red to colorless at pH 12-14 |

| Common Uses | Histology, cell biology, industrial diagnostics |

Properties

Molecular Formula |

C40H32Ca3N6O18S6 |

|---|---|

Molecular Weight |

1197.3 g/mol |

IUPAC Name |

tricalcium;3-[bis(4-amino-3-sulfonatophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate |

InChI |

InChI=1S/2C20H19N3O9S3.3Ca/c2*1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;;;/h2*2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;;3*+2/p-6 |

InChI Key |

KNPNTOHIIWJPNE-UHFFFAOYSA-H |

Canonical SMILES |

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Ca+2].[Ca+2].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.